Cas no 1965107-08-7 (1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)

1-(Prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid is a specialized pyrrolidine derivative featuring a propenyloxycarbonyl protecting group and an isopropyl substituent at the 3-position. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, combining a carboxylic acid moiety with an allyloxycarbonyl (Alloc) group, which is widely used in peptide synthesis and protecting group strategies. The isopropyl substitution enhances steric influence, potentially modulating reactivity and selectivity in nucleophilic or catalytic transformations. Its structure makes it a versatile intermediate for constructing complex heterocycles or modified amino acid derivatives, particularly in pharmaceutical and agrochemical research. The Alloc group can be selectively removed under mild conditions, offering synthetic flexibility.
1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid structure
1965107-08-7 structure
Product Name:1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
CAS No:1965107-08-7
MF:C12H19NO4
MW:241.28356385231
CID:6232778
PubChem ID:106982404
Update Time:2025-10-05

1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
    • EN300-14244566
    • 1965107-08-7
    • 1-[(prop-2-en-1-yloxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
    • Inchi: 1S/C12H19NO4/c1-4-7-17-11(16)13-6-5-12(8-13,9(2)3)10(14)15/h4,9H,1,5-8H2,2-3H3,(H,14,15)
    • InChI Key: YXQTZCVHDUWAHP-UHFFFAOYSA-N
    • SMILES: OC(C1(C(C)C)CN(C(=O)OCC=C)CC1)=O

Computed Properties

  • Exact Mass: 241.13140809g/mol
  • Monoisotopic Mass: 241.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66.8Ų

1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid Pricemore >>

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1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid Related Literature

Additional information on 1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid

Research Brief on 1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 1965107-08-7)

In recent years, the compound 1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 1965107-08-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine-3-carboxylic acid scaffold, has shown promising potential in drug discovery, particularly in the development of novel enzyme inhibitors and bioactive probes. The presence of both the prop-2-en-1-yloxy carbonyl and isopropyl groups imparts distinct physicochemical properties, making it a versatile intermediate for further chemical modifications.

Recent studies have focused on the synthesis and biological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of protease inhibitors. The researchers employed a multi-step synthetic route, starting from commercially available pyrrolidine derivatives, to achieve high yields and purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) were used to confirm the structure, ensuring the reliability of the synthetic protocol.

In addition to its synthetic utility, 1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid has been investigated for its pharmacological properties. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its inhibitory activity against a specific class of serine proteases involved in inflammatory pathways. The compound exhibited a moderate IC50 value, suggesting its potential as a lead candidate for further optimization. Molecular docking studies revealed that the isopropyl group plays a critical role in binding to the hydrophobic pocket of the target enzyme.

Another area of interest is the compound's application in prodrug design. A 2024 study in the European Journal of Pharmaceutical Sciences explored its use as a pro-moiety to enhance the bioavailability of poorly soluble drugs. The researchers conjugated the compound to a model drug via a cleavable linker, resulting in improved solubility and controlled release profiles. This approach could pave the way for the development of more effective drug delivery systems.

Despite these advancements, challenges remain in the large-scale production and stability of 1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid. A recent technical report from a leading pharmaceutical company highlighted the need for optimized purification techniques to minimize impurities and ensure batch-to-batch consistency. Furthermore, the compound's stability under various pH and temperature conditions requires further investigation to determine its suitability for long-term storage.

In conclusion, 1-(prop-2-en-1-yloxy)carbonyl-3-(propan-2-yl)pyrrolidine-3-carboxylic acid represents a promising scaffold in chemical biology and drug discovery. Its versatility as an intermediate, combined with its bioactive properties, makes it a valuable tool for researchers. Future studies should focus on addressing the current limitations and exploring its potential in new therapeutic areas. The ongoing research underscores the importance of this compound in advancing the field of medicinal chemistry.

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